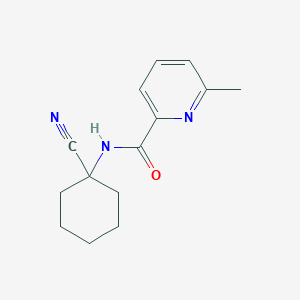

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of both cyclohexyl and pyridine compounds, with the added properties conferred by the cyanide and carboxamide groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact molecular structure. The presence of the cyanide group could make it susceptible to reactions that involve the cyano group. Similarly, the pyridine ring could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación

Antitumor Activities

Recent studies have highlighted the potential of "N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide" derivatives in cancer therapy. These compounds have been synthesized and shown to possess significant activity against a variety of solid and hematological tumor cells in culture. This includes strains resistant to conventional chemotherapeutic agents like doxorubicin and mitoxantrone. Their efficacy is attributed to the lipophilicity of substituents, which correlates with their antitumor potencies. Among these, the N-phenyl derivative stood out for its potency, rivalling that of imexon, a clinically relevant 2-cyanoaziridine-1-carboxamide (Iyengar et al., 1999).

Catalytic Applications

The compound and its derivatives have also found applications in catalysis, particularly in the selective hydrogenation of phenol and its derivatives to cyclohexanone, a crucial intermediate in the production of polyamides. A catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed remarkable activity and selectivity in this transformation, achieving over 99% conversion and selectivity under mild conditions. This advancement demonstrates the compound's role in facilitating environmentally friendly and efficient catalytic processes (Wang et al., 2011).

Analgesic Activity

Furthermore, modifications of "this compound" have been explored for their analgesic properties. The synthesis of related compounds has yielded molecules with notable analgesic activity, classified as low-toxicity compounds. This discovery opens new avenues for the development of pain management solutions with potentially fewer side effects and improved patient tolerance (Кириллов et al., 2012).

Anticonvulsant Properties

The structural analysis and synthesis of derivatives closely related to "this compound" have led to the identification of compounds with promising anticonvulsant activities. The investigation into their crystal structures revealed insights into the molecular basis of their efficacy, providing a foundation for the design of new therapeutics for epilepsy and other seizure disorders (Kubicki et al., 2000).

Mecanismo De Acción

Target of Action

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the formation of a variety of heterocyclic compounds . They have drawn the attention of biochemists due to the diverse biological activities reported for many of their derivatives .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The compound affects various biochemical pathways. It is used as a precursor in reactions leading to the construction of heterocycles . In addition to some common heterocyclic compounds, synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles starting with cyanoacetohydrazides and their derivatives is also reported .

Result of Action

The result of the compound’s action is the formation of a variety of heterocyclic compounds . These heterocyclic compounds have diverse biological activities, which make them potential candidates for chemotherapeutic agents .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. If it has promising pharmaceutical properties, for example, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

Análisis Bioquímico

Biochemical Properties

It is known that nitrilases, a type of enzyme, play a crucial role in the hydrolysis of nitriles into corresponding carboxylic acids . This suggests that N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide may interact with nitrilases or similar enzymes in biochemical reactions .

Molecular Mechanism

It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-6-5-7-12(16-11)13(18)17-14(10-15)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJHLUPBXVNASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)